molecular formula C6H5BCl2O2 B056464 2,3-Dichlorophenylboronic acid CAS No. 151169-74-3

2,3-Dichlorophenylboronic acid

Cat. No.: B056464
CAS No.: 151169-74-3
M. Wt: 190.82 g/mol
InChI Key: TYIKXPOMOYDGCS-UHFFFAOYSA-N
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Description

2,3-Dichlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BCl2O2. It is a white solid at room temperature and is soluble in methanol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichlorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

Mode of Action

This compound interacts with its targets through the boronic acid moiety. This moiety can undergo a Suzuki-Miyaura cross-coupling reaction with aryl halides to produce arylated products . Additionally, the boronic acid moiety can be converted into corresponding phenolic compounds through oxidation reactions, or into more active potassium trifluoroborate salts under the action of potassium fluoride .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction forms carbon-carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests it may have good bioavailability due to its solubility.

Result of Action

The result of the action of this compound is the formation of arylated products through the Suzuki-Miyaura cross-coupling reaction . These products are important in various fields, including medicinal chemistry, materials science, and agrochemicals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound should be stored in an inert atmosphere and under -20°C . The presence of aryl halides and a palladium catalyst is necessary for the Suzuki-Miyaura cross-coupling reaction .

Biochemical Analysis

Biochemical Properties

2,3-Dichlorophenylboronic acid is known to interact with certain enzymes and proteins. It has been identified as a substrate for the enzyme phosphatase . It has also been shown to inhibit the activity of the SHP2 protein kinase in vitro .

Cellular Effects

The inhibition of the SHP2 protein kinase by this compound can lead to programmed cell death

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and proteins at the molecular level. It acts as a substrate for the enzyme phosphatase and inhibits the SHP2 protein kinase . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenylboronic acid typically involves the reaction of 2,3-dichlorobromobenzene with an organolithium reagent, such as n-butyllithium, followed by treatment with trimethyl borate. The reaction is carried out under an inert atmosphere at low temperatures (around -78°C) to prevent side reactions. The mixture is then allowed to warm to room temperature and hydrolyzed with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 3,4-Dichlorophenylboronic acid

Comparison: 2,3-Dichlorophenylboronic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to phenylboronic acid, the dichloro derivative has different electronic properties, making it more suitable for specific synthetic applications. The position of the chlorine atoms also affects the compound’s steric and electronic characteristics, distinguishing it from other chlorinated phenylboronic acids .

Properties

IUPAC Name

(2,3-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIKXPOMOYDGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370431
Record name 2,3-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151169-74-3
Record name (2,3-Dichlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151169-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-2,3-dichlorobenzene (20 g, 0.088 mole, Aldrich) in dry tetrahydrofuran (44.24 ml) was added dropwise to a solution of n-butyllithium (1.6M in hexane, 66.36 ml, 0.11 mole) in anhydrous tetrahydrofuran (16 ml), maintaining the temperature below −65° C. The resulting pale yellow suspension was stirred at −78° C. for 75 min. Trimethylborate (13.28 ml, 12.16 g, 0.12 mole) was added dropwise maintaining the temperature below −55° C. The resulting pale yellow solution was warmed to room temperature overnight. Excess n-butyllithium was decomposed with water (30 ml) and the reaction mixture was evaporated in vacuo. The residue obtained was suspended in water and acidified with 2M hydrochloric acid (10 ml). The insoluble solid was filtered, washed well with water and dried. The solid was suspended in 60-80° C. petroleum ether, stirred at room temperature for 10 min, filtered dried in vacuo. Yield 8.42 g (50%), M.p. 235-238° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
66.36 mL
Type
reactant
Reaction Step One
Quantity
44.24 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
13.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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